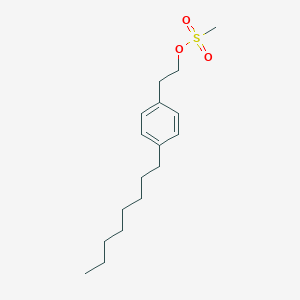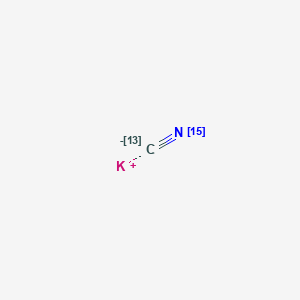![molecular formula C16H12Cl2N2O4S B122479 2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 157921-81-8](/img/structure/B122479.png)
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid, commonly known as Dicamba, is a synthetic herbicide that belongs to the benzoic acid family. It was first introduced in the 1960s and has been widely used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. Dicamba has become a popular herbicide due to its effectiveness in controlling weeds and its low toxicity to humans and animals.
Mecanismo De Acción
Dicamba works by disrupting the growth and development of plants. It is absorbed by the plant through the leaves and stems and translocated to the growing points of the plant, where it interferes with the plant's normal growth processes. Dicamba works by mimicking the action of the plant hormone auxin, which is involved in regulating plant growth and development. By disrupting auxin signaling, Dicamba causes abnormal growth and development in plants, leading to their eventual death.
Efectos Bioquímicos Y Fisiológicos
Dicamba has been shown to have low toxicity to humans and animals. However, exposure to Dicamba can cause skin and eye irritation, as well as respiratory problems. In plants, Dicamba can cause a range of physiological effects, including stunting, leaf curling, and abnormal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dicamba in lab experiments is that it is a highly effective herbicide, making it useful for studying plant growth and development. However, one limitation is that Dicamba can be difficult to work with due to its volatility and potential for off-target effects.
Direcciones Futuras
There are several areas of future research for Dicamba. One area is the development of new formulations of Dicamba that are less volatile and have fewer off-target effects. Another area is the study of Dicamba's potential use in cancer treatment, which could lead to the development of new cancer therapies. Additionally, research could be done on the long-term effects of Dicamba use in agriculture, including its impact on soil health and biodiversity.
Métodos De Síntesis
The synthesis of Dicamba involves several steps, starting with the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenyl acetate. The resulting compound is then reacted with thiosemicarbazide to form 2,4-dichlorophenyl thiosemicarbazide. The final step involves the reaction of 2,4-dichlorophenyl thiosemicarbazide with 2-chlorobenzoic acid to form Dicamba.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including glyphosate-resistant weeds. In addition to its use in agriculture, Dicamba has also been studied for its potential use in cancer treatment. Studies have shown that Dicamba can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
Número CAS |
157921-81-8 |
|---|---|
Nombre del producto |
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
Fórmula molecular |
C16H12Cl2N2O4S |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-9-5-6-13(11(18)7-9)24-8-14(21)20-16(25)19-12-4-2-1-3-10(12)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
Clave InChI |
VPQLHFWULQZRNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)









![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)